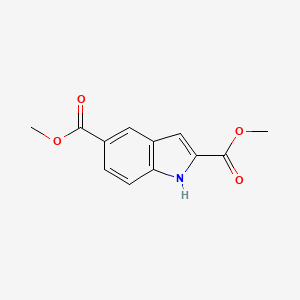

dimethyl 1H-indole-2,5-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

dimethyl 1H-indole-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-11(14)7-3-4-9-8(5-7)6-10(13-9)12(15)17-2/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFLCTTTYUAWHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Chemical Profiling and Synthetic Utility of Dimethyl 1H-indole-2,5-dicarboxylate

Executive Summary

Dimethyl 1H-indole-2,5-dicarboxylate is a highly versatile, bifunctional heterocyclic building block that has garnered significant attention in modern medicinal chemistry[1]. Featuring a unique substitution pattern with electron-withdrawing methyl ester groups at both the C2 and C5 positions, this scaffold exhibits distinct electronic characteristics compared to unsubstituted indoles. It serves as a critical precursor in the synthesis of complex polycyclic systems, most notably pyrido[4',3':5,6]pyrimido[1,2-a]indoles, which are potent inhibitors of Casein Kinase 2 (CK2) utilized in targeted cancer therapies[1].

This technical guide provides an in-depth analysis of the molecule's physicochemical properties, the causality behind its reactivity, and field-proven experimental workflows for its functionalization.

Physicochemical Properties

To effectively utilize dimethyl 1H-indole-2,5-dicarboxylate in synthetic workflows, understanding its baseline quantitative properties is essential. The dual esterification significantly impacts its molecular weight, polarity, and hydrogen-bonding capacity[2][3].

| Property | Value |

| Chemical Name | Dimethyl 1H-indole-2,5-dicarboxylate |

| CAS Registry Number | 1020718-77-7 |

| Molecular Formula | C12H11NO4 |

| Molecular Weight | 233.22 g/mol |

| Hydrogen Bond Donors | 1 (Indole N-H) |

| Hydrogen Bond Acceptors | 4 (Ester Oxygen atoms) |

| Form/Appearance | Solid powder |

Electronic Structure and Reactivity Causality

As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand why this molecule behaves the way it does in a reaction vessel.

The Dual-Deactivation Strategy: Indoles typically undergo electrophilic aromatic substitution (EAS) at the C3 position due to the enamine-like reactivity of the pyrrole ring. However, in dimethyl 1H-indole-2,5-dicarboxylate, the installation of a methyl ester at C2 exerts a strong inductive (-I) and resonance (-M) electron-withdrawing effect. This drastically reduces the highest occupied molecular orbital (HOMO) energy of the indole core, effectively deactivating the C3 position toward electrophiles. Concurrently, the C5 ester deactivates the benzenoid ring.

Enhanced N-H Acidity: This dual-deactivation ensures that the molecule functions cleanly as an N-nucleophile under basic conditions without competing C-alkylation or C-arylation side reactions. The electron-withdrawing nature of the C2 ester lowers the pKa of the N-H bond, making it significantly more acidic than a standard indole. This allows for facile deprotonation by milder bases (such as Cesium Carbonate, Cs₂CO₃), which is a critical requirement to prevent the unwanted saponification (hydrolysis) of the methyl esters during cross-coupling reactions[1].

Synthetic Utility: N-Arylation in Drug Discovery

A primary application of dimethyl 1H-indole-2,5-dicarboxylate is its participation in Ullmann-type C-N cross-coupling reactions to build advanced pharmaceutical intermediates[1].

Mechanistic Causality of the Ullmann Coupling

In the synthesis of CK2 inhibitors, the indole nitrogen must be arylated with a sterically hindered or electron-deficient aryl halide (e.g., 3-bromoisonicotinamide)[1].

-

The Catalyst: Copper(I) Iodide (CuI) is utilized to mediate the oxidative addition of the aryl halide.

-

The Ligand: Metformin hydrochloride is employed as an N,N-bidentate ligand. This choice is highly deliberate; the biguanide structure chelates the Cu(I) center, preventing its disproportionation into inactive Cu(0) and Cu(II). Furthermore, the electron-rich ligand increases the electron density at the copper center, lowering the activation energy required for the oxidative addition step.

-

The Base: Cs₂CO₃ is perfectly tuned to deprotonate the highly acidic N-H of this specific indole without attacking the C2/C5 methyl esters.

Fig 1. Cu-catalyzed Ullmann-type N-arylation catalytic cycle.

Experimental Protocol: Copper-Catalyzed N-Arylation

The following protocol details the synthesis of methyl 1-(4-carbamoylpyridin-3-yl)-1H-indole-5-carboxylate derivatives starting from dimethyl 1H-indole-2,5-dicarboxylate. This protocol is designed as a self-validating system , where physical changes in the reaction mixture confirm mechanistic progression[1].

Reagents

-

Dimethyl 1H-indole-2,5-dicarboxylate (5.0 mmol)

-

3-bromoisonicotinamide (5.0 mmol)

-

Copper(I) Iodide (0.5 mmol, 10 mol%)

-

Metformin hydrochloride (1.0 mmol, 20 mol%)

-

Cesium Carbonate (10.0 mmol, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge dimethyl 1H-indole-2,5-dicarboxylate, 3-bromoisonicotinamide, CuI, metformin hydrochloride, and Cs₂CO₃.

-

Inert Atmosphere: Evacuate the flask and backfill with dry Nitrogen (N₂) gas. Repeat this cycle three times to ensure the complete removal of oxygen, which would otherwise oxidize the active Cu(I) catalyst to inactive Cu(II).

-

Solvent Addition: Inject anhydrous DMF (10 mL) via syringe.

-

Thermal Activation: Heat the reaction mixture to 130°C using a pre-equilibrated oil bath or heating block. Maintain stirring at this temperature for 8 hours. Validation Check: The mixture will transition to a deep, dark suspension, indicating the formation of the active copper-ligand-substrate complex.

-

Quenching and Workup: Allow the reaction to cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL). Validation Check: EtOAc selectively partitions the organic N-arylated product while forcing the precipitation of inorganic cesium salts and highly polar metformin complexes.

-

Filtration: Filter the resulting suspension through a pad of Celite to remove the solid inorganic matrix. Wash the filter cake with additional EtOAc.

-

Concentration & Purification: Concentrate the filtrate under reduced pressure to remove EtOAc and residual DMF. Purify the resulting crude residue via flash column chromatography to afford the pure N-arylated precursor.

Fig 2. Experimental workflow for the synthesis of CK2 inhibitor precursors.

References

- Source: googleapis.com (US Patent Office)

- CAS NO.

- Source: novachemistry.

Sources

Dimethyl 1H-indole-2,5-dicarboxylate: A Predictive Analysis of a Versatile Scaffold for Advanced Research and Drug Discovery

An In-depth Technical Guide

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically significant pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of dimethyl 1H-indole-2,5-dicarboxylate, a molecule of significant synthetic and therapeutic potential. While direct experimental literature on this specific diester is emerging, this document serves as a predictive and foundational resource for researchers. By analyzing structure-activity relationships of analogous indole-2-carboxylates, indole-5-carboxylates, and other dicarboxylate-substituted heterocycles, we will explore plausible synthetic routes, key chemical properties, and high-potential applications in drug development and materials science. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity.

Molecular Overview and Physicochemical Profile

Dimethyl 1H-indole-2,5-dicarboxylate is an aromatic heterocyclic compound featuring a bicyclic indole core. The structure is distinguished by two methyl ester groups positioned at the C2 and C5 carbons of the indole ring. This substitution pattern is predicted to significantly influence the molecule's electronic properties, solubility, and interaction with biological targets.

The indole ring itself is an electron-rich system, capable of participating in various intermolecular interactions.[2] The introduction of two electron-withdrawing carboxylate groups is expected to modulate this electron density, impacting its reactivity and binding affinities. The methyl ester functionalities provide a balance of lipophilicity and hydrogen-bonding capability, crucial for cell permeability and target engagement.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source / Method |

| Molecular Formula | C₁₂H₁₁NO₄ | Calculated |

| Molecular Weight | 233.22 g/mol | Calculated (based on[3]) |

| IUPAC Name | dimethyl 1H-indole-2,5-dicarboxylate | IUPAC Nomenclature |

| Predicted XLogP3 | ~2.0 - 2.5 | Estimated based on 1H-indole-2,5-dicarboxylic acid (XLogP3 = 1.8)[4] and esterification |

| Hydrogen Bond Donors | 1 (indole N-H) | Calculated |

| Hydrogen Bond Acceptors | 4 (two C=O, two O-CH₃) | Calculated |

Proposed Synthetic Strategy: A Modern Approach to a Disubstituted Indole

Accessing the dimethyl 1H-indole-2,5-dicarboxylate core requires a robust synthetic strategy that allows for precise functionalization. While numerous indole syntheses exist, such as the classic Fischer and Leimgruber-Batcho methods, a modern approach leveraging cross-coupling reactions on a pre-functionalized indole core offers high yields and functional group tolerance.[5][6]

A plausible and efficient pathway begins with a commercially available, appropriately substituted brominated indole.

Experimental Protocol: Synthesis of Dimethyl 1H-indole-2,5-dicarboxylate

Objective: To synthesize the title compound from 2,5-dibromo-1H-indole.

Materials:

-

2,5-dibromo-1H-indole

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Triethylamine (TEA)

-

Methanol (MeOH), anhydrous

-

Carbon monoxide (CO) gas (lecture bottle or balloon)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromo-1H-indole (1.0 eq), Pd(OAc)₂ (0.05 eq), and dppf (0.10 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF and anhydrous TEA (3.0 eq). Follow with the addition of anhydrous methanol (10.0 eq).

-

Carbonylation: Carefully purge the system with carbon monoxide (CO) gas by bubbling it through the solution for 5 minutes, then maintain a CO atmosphere (e.g., via a balloon).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure dimethyl 1H-indole-2,5-dicarboxylate.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow Diagram

Caption: Proposed palladium-catalyzed synthesis of the title compound.

Potential Applications in Drug Discovery

The indole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][7] The unique disubstitution pattern of dimethyl 1H-indole-2,5-dicarboxylate makes it a compelling candidate for several therapeutic areas.

Anticancer Therapeutics

Numerous indole derivatives function as potent anticancer agents by targeting various cellular mechanisms.[8] The title compound could serve as a rigid scaffold for developing inhibitors of key cancer-related proteins.

-

Kinase Inhibition: Many successful kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket. The indole N-H and carbonyl oxygens of dimethyl 1H-indole-2,5-dicarboxylate can serve as critical hydrogen bond donors and acceptors. Derivatives could be designed to target kinases like EGFR or CDK2, which are often dysregulated in cancer.[9]

-

DNA Intercalation and Topoisomerase Inhibition: The planar indole ring system is capable of intercalating between DNA base pairs, a mechanism used by several anticancer drugs. The carboxylate groups could further stabilize this interaction or be modified to chelate metal ions essential for topoisomerase function.[10]

Caption: Hypothetical inhibition of cancer pathways by the indole scaffold.

Antimicrobial Agents

Indole derivatives are known to possess significant antimicrobial properties.[7][11] The title compound could act as a novel antimicrobial agent through several potential mechanisms:

-

Biofilm Disruption: Indole itself is a signaling molecule in bacteria that can influence biofilm formation.[5] Functionalized indoles may disrupt these signaling pathways, preventing the formation of drug-resistant biofilms.

-

Enzyme Inhibition: The compound could inhibit essential bacterial or fungal enzymes, such as those involved in cell wall synthesis or DNA replication. The dicarboxylate moiety offers a distinct chemical profile compared to existing antimicrobial drugs, potentially overcoming resistance mechanisms.

A Versatile Building Block for Chemical Libraries

Perhaps the most immediate and powerful application of dimethyl 1H-indole-2,5-dicarboxylate is its role as a versatile chemical intermediate.[12][13] The two distinct ester functionalities can be selectively or fully hydrolyzed to carboxylic acids and subsequently converted into a wide array of other functional groups.

-

Amide Synthesis: Coupling the corresponding dicarboxylic acid with diverse amine libraries can rapidly generate large numbers of novel indole-2,5-dicarboxamides. This approach is highly effective in drug discovery for exploring structure-activity relationships.[9][14][15]

-

Hydrazide and Heterocycle Formation: The ester or acid groups can be converted to hydrazides, which are key precursors for synthesizing other heterocyclic rings like oxadiazoles or triazoles, further expanding the chemical diversity and therapeutic potential.[8][11]

Conclusion and Future Directions

While direct experimental validation is pending, a thorough analysis of the indole scaffold and related functionalized derivatives strongly suggests that dimethyl 1H-indole-2,5-dicarboxylate is a molecule of considerable scientific interest. Its unique electronic and structural features make it a prime candidate for investigation as an anticancer and antimicrobial agent. Furthermore, its utility as a bifunctional building block provides a robust platform for the rapid generation of diverse chemical libraries, accelerating the discovery of new therapeutic leads. Future research should focus on optimizing the synthesis of this compound and undertaking systematic biological screening to unlock its full potential.

References

-

PubChem. (n.d.). 2,5-Dimethyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole. Retrieved from [Link]

-

El-Demerdash, A., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs. Retrieved from [Link]

- Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Advanced Pharmaceutical Technology & Research.

- Naga Raju, G., et al. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Journal of Chemical and Pharmaceutical Research.

- Naga Raju, G., et al. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives.

-

Haskins, G., et al. (n.d.). Synthesis of a Series of Diaminoindoles. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Retrieved from [Link]

-

Goudarzi, M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from [Link]

-

Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Retrieved from [Link]

-

Leimgruber, W., & Batcho, A. D. (n.d.). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES. Retrieved from [Link]

-

PubChem. (n.d.). 1H-indole-2,5-dicarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). dimethyl 2,5-diphenyl-1H-pyrrole-3,4-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Melkonyan, F. S., et al. (n.d.). Simple synthesis of methyl 1-(1,1-dimethyl-prop-2-en-1-yl)

-

Chakkaravarthi, G., et al. (2008). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. Retrieved from [Link]

-

Balaha, M. F., et al. (2024). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules. Retrieved from [Link]

- Vittorio, S., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules.

-

Sarkar, B., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. Retrieved from [Link]

-

Poulin, M. B., & Sarpong, R. (2013). Stereoselective Synthesis of Dienyl-Carboxylate Building Blocks: Formal Synthesis of Inthomycin C. Organic Letters. Retrieved from [Link]

- Gupton, J. T., et al. (2013). Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. Tetrahedron.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. achmem.com [achmem.com]

- 4. 1H-indole-2,5-dicarboxylic Acid | C10H7NO4 | CID 4308326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indole - Wikipedia [en.wikipedia.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 12. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]

- 13. (PDF) Preparation of Indole Containing Building Blocks for [research.amanote.com]

- 14. jbarbiomed.com [jbarbiomed.com]

- 15. mdpi.com [mdpi.com]

The Strategic Utility of Indole-2,5-Dicarboxylates in Medicinal Chemistry and Complex Scaffold Synthesis

Executive Summary & Structural Rationale

In the pursuit of novel therapeutics, the indole nucleus remains one of the most privileged scaffolds in medicinal chemistry. However, standard indole derivatives often lack the multidirectional functionalization required to build complex, three-dimensional, natural product-like architectures. Enter indole-2,5-dicarboxylates (and their corresponding dicarboxylic acids, such as 1H-indole-2,5-dicarboxylic acid[1]).

The 2,5-substitution pattern provides two electronically and sterically distinct handles. The C2-carboxylate is directly conjugated with the electron-rich indole nitrogen, making it highly sensitive to electronic manipulation, whereas the C5-carboxylate resides on the benzenoid ring, offering a more traditional aromatic ester reactivity profile. This orthogonal reactivity allows for the divergent synthesis of highly complex polycyclic systems, such as azepino[4,5-b]indoles and pyrido[4,3-b]indoles, which are critical for targeting central nervous system (CNS) receptors[2][3].

Synthetic Logic: Building Natural Product-Inspired Scaffolds

One of the most powerful applications of indole-2,5-dicarboxylates is their use as core building blocks for synthesizing iboga-class alkaloid analogs. These natural products contain a seven-membered azepino[4,5-b]indole ring system. By starting with functionalized indole-dicarboxylates, we can rapidly assemble these complex rings through a sequence of Pictet-Spengler reactions and aziridine ring expansions[2].

Synthetic workflow for azepino[4,5-b]indole-2,5-dicarboxylates.

Field-Proven Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I frequently observe that the failure of complex scaffold synthesis stems from poor chemoselectivity during intermediate reduction or deprotection. Below are two optimized, self-validating protocols designed to manipulate indole-2,5-dicarboxylate derivatives without compromising the integrity of the ester functional groups.

Protocol A: Chemoselective Reduction of Azepino-Indole Intermediates

When reducing the imine/enamine double bond of the rearranged azepino[4,5-b]indole-2,5-dicarboxylate intermediate, standard catalytic hydrogenation (

The Causality of Reagent Selection: We specifically utilize Sodium Cyanoborohydride (

Step-by-Step Procedure:

-

Dissolution: Suspend 2.0 g (6.36 mmol) of the olefinic azepino[4,5-b]indole-2,5-dicarboxylate intermediate in 30 mL of glacial acetic acid at 25 °C.

-

Reagent Addition: Slowly add 0.99 g (15.9 mmol, 2.5 eq) of

in small portions over 15 minutes to control the exothermic release of hydrogen gas. -

Reaction: Stir the mixture at room temperature for 16 hours under an inert argon atmosphere.

-

Quenching & Extraction: Evaporate the bulk acetic acid under reduced pressure. Neutralize the crude residue carefully with saturated aqueous

until pH ~7.5 is reached. Extract with Ethyl Acetate (3 x 15 mL). -

Validation & IPC (In-Process Control): This protocol is self-validating via Thin-Layer Chromatography (TLC). Using 5% Methanol in Dichloromethane, the disappearance of the starting material (which exhibits a distinct blue fluorescence under UV 254 nm) and the emergence of the reduced product (Rf ~0.4) confirms selective reduction. LC-MS must confirm the

mass without any -14 Da or -28 Da peaks (which would indicate unwanted ester hydrolysis).

Protocol B: Orthogonal N-Boc Deprotection in Continuous Flow

During the diversification of pyrido[4,3-b]indole-2,5-dicarboxylates, selective removal of an N-Boc protecting group is often required. Traditional Trifluoroacetic Acid (TFA) methods risk transesterification or hydrolysis of the dicarboxylates.

The Causality of Reagent Selection: We employ a continuous flow thermal deprotection strategy using Trifluoroethanol (TFE) at 120 °C. TFE acts as a strong hydrogen-bond donor, stabilizing the transition state of the Boc fragmentation (yielding isobutylene and

Step-by-Step Procedure:

-

Preparation: Prepare a 0.1 M solution of the N-Boc protected indole-dicarboxylate in pure TFE.

-

Flow Parameters: Pump the solution through a heated flow reactor (e.g., a stainless-steel coil) set to 120 °C with a residence time of exactly 30 minutes.

-

Collection: Collect the effluent in a cooled flask (0 °C) to prevent any secondary thermal degradation.

-

Validation & IPC: The continuous flow setup is self-validating via an inline FT-IR flow cell. The disappearance of the carbamate carbonyl stretch (~1700

) and the appearance of the free amine N-H stretch (~3300

Quantitative Data: Scaffold Diversification Yields

The versatility of the indole-2,5-dicarboxylate core allows for extensive diversification. Below is a summarized data table comparing the yields of various functionalized derivatives synthesized via ring expansion and subsequent hydantoin fusion[2][5].

| Compound Derivative | R-Group Substitution | Yield (%) | Synthetic Methodology |

| (S)-5-ethyl 2-methyl azepino[4,5-b]indole-2,5-dicarboxylate | N/A (Core Scaffold) | 88% | Pictet-Spengler / Skeletal Rearrangement |

| Reduced Azepino-Indole Intermediate | N/A | 96% | |

| 4-(2-Fluorophenyl) derivative | 2-Fluorophenyl | 79% | Ammonium Ylide Ring Expansion |

| 4-(4-Chlorophenyl) derivative | 4-Chlorophenyl | 52% | Ammonium Ylide Ring Expansion |

| 4-(3-Bromophenyl) derivative | 3-Bromophenyl | 43% | Ammonium Ylide Ring Expansion |

Pharmacological Applications and Receptor Targeting

The structural rigidity and specific vector geometry provided by the 2,5-dicarboxylate handles make these indole derivatives exceptional pharmacophores.

-

NMDA and Opioid Receptors: Azepino[4,5-b]indoles derived from these dicarboxylates mimic the iboga class of alkaloids. They have demonstrated significant biological activity as N-methyl-D-aspartate (NMDA) receptor antagonists and opioid (

) receptor agonists, making them prime candidates for neurological and pain management therapies[2]. -

5-HT (Serotonin) Receptors: Pyrido[4,3-b]indole-2,5-dicarboxylates have been heavily patented and utilized as potent 5-HT receptor ligands. Modulating 5-HT activity is a cornerstone in treating a myriad of central nervous system disorders, including anxiety, depression, and obesity[3].

Polypharmacological receptor modulation by indole-2,5-dicarboxylate derivatives.

Conclusion

Indole-2,5-dicarboxylates are far more than simple heterocyclic intermediates; they are highly programmable, privileged scaffolds. By leveraging their orthogonal chemical reactivity, medicinal chemists can execute precise, chemoselective transformations—such as targeted reductions and thermal deprotections—to build complex polycyclic architectures. These resulting structures, particularly azepino- and pyrido-indoles, are indispensable tools for mapping and modulating complex CNS receptor networks.

References

- Source: RSC Publishing (rsc.org)

- Source: The Journal of Organic Chemistry (acs.org)

- Source: PMC - NIH (nih.gov)

- Source: PubChem (nih.gov)

- Source: Google Patents (google.com)

Sources

- 1. 1H-indole-2,5-dicarboxylic Acid | C10H7NO4 | CID 4308326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. EP1414819B1 - THERAPEUTIC 1H-PYRIDO[4,3-b]INDOLES - Google Patents [patents.google.com]

- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Base-Catalyzed Saponification of Dimethyl 1H-Indole-2,5-Dicarboxylate to Indole-2,5-Dicarboxylic Acid

Introduction & Mechanistic Rationale

Indole-2,5-dicarboxylic acid (IDCA) is a highly versatile bifunctional building block. It is extensively deployed in the synthesis of advanced metal-organic frameworks (MOFs), such as the iodine-adsorbing Zr-MOC-Indole[1], and serves as a critical structural scaffold in fragment-based drug discovery, specifically for synthesizing Matrix Metalloproteinase-13 (MMP-13) inhibitors[2].

The transformation of dimethyl 1H-indole-2,5-dicarboxylate to its corresponding diacid is best achieved via base-catalyzed ester hydrolysis (saponification)[3][4]. Unlike acid-catalyzed hydrolysis, which is an equilibrium-bound process, base catalysis is strictly irreversible. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate that subsequently collapses to release methoxide. The rapid, irreversible deprotonation of the resulting carboxylic acid yields a resonance-stabilized dicarboxylate salt, thermodynamically driving the reaction to absolute completion.

To achieve high yields, the reaction requires a carefully engineered solvent system to overcome the high hydrophobicity of the indole diester while maintaining the solubility of the inorganic base.

Process Visualization

Workflow for the base-catalyzed hydrolysis of dimethyl 1H-indole-2,5-dicarboxylate.

Quantitative Optimization Data

The selection of the solvent system and temperature is the primary determinant of reaction kinetics and isolated yield. The table below summarizes the optimization parameters establishing the superiority of a ternary solvent system.

Table 1: Reaction Optimization Matrix for Indole Diester Hydrolysis

| Solvent System | Base (Equivalents) | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |

| H₂O (100%) | NaOH (4.0) | 60 | 24 | < 10% | Substrate remains entirely insoluble. |

| MeOH/H₂O (1:1) | NaOH (4.0) | 60 | 12 | 65% | Partial precipitation of mono-ester intermediate. |

| THF/H₂O (1:1) | NaOH (4.0) | 60 | 8 | 82% | Biphasic resistance slows reaction kinetics. |

| THF/MeOH/H₂O (2:1:1) | NaOH (4.0) | 60 | 4 | > 95% | Optimal homogeneous catalysis achieved. |

Experimental Protocol: Step-by-Step Methodology

Scale: 10 mmol (~2.33 g of dimethyl 1H-indole-2,5-dicarboxylate)

Step 1: Substrate Dissolution

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.33 g (10 mmol) of dimethyl 1H-indole-2,5-dicarboxylate in 20 mL of Tetrahydrofuran (THF) and 10 mL of Methanol (MeOH).

-

Causality: The mixed organic solvent system is critical. The indole diester is highly hydrophobic; THF provides excellent solvation for the aromatic core, while MeOH acts as a miscible bridge to the aqueous phase, preventing the formation of a kinetically slow biphasic mixture.

Step 2: Base Addition & Saponification

-

Dissolve 1.60 g (40 mmol, 4.0 eq) of Sodium Hydroxide (NaOH) in 10 mL of deionized water.

-

Add the aqueous NaOH solution dropwise to the stirring organic mixture at room temperature.

-

Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

-

Causality: 60 °C provides sufficient thermal energy to overcome the steric hindrance at the 2-position of the indole ring. Exceeding 80 °C is avoided to prevent potential thermal decarboxylation of the electron-rich indole core.

Step 3: Self-Validating Quality Control (QC)

-

After 4 hours, sample the reaction mixture for Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1) or LC-MS.

-

Self-Validation: The reaction is only complete when both the starting material (high

) and the mono-ester intermediate (medium

Logical decision tree for in-process quality control during saponification.

Step 4: Workup and Acidification

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (rotary evaporation) to remove the THF and MeOH.

-

Causality: Removing the organic solvents is mandatory. If THF/MeOH remains in the mixture, the final diacid product will remain partially dissolved during acidification, drastically reducing the isolated yield.

-

Dilute the remaining aqueous layer with 15 mL of cold deionized water and place the flask in an ice bath (0–5 °C).

-

Add 2M HCl dropwise under vigorous stirring until the pH reaches < 2.0.

-

Self-Validation: Monitor the pH continuously using a calibrated pH meter or high-resolution pH paper. Precipitation will begin around pH 4.5, but the pH must be driven below 2.0. If the pH remains > 3.0, the monocarboxylate intermediate may remain in solution, artificially depressing the yield.

Step 5: Isolation and Drying

-

Filter the resulting dense white/off-white precipitate through a Büchner funnel under vacuum.

-

Wash the filter cake with ice-cold deionized water (3 × 10 mL) to remove residual NaCl and HCl.

-

Dry the solid in a vacuum oven at 50 °C for 12 hours to afford pure indole-2,5-dicarboxylic acid.

References

-

Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13 | Journal of Medicinal Chemistry Source: acs.org URL:2

-

Supplementary Information - The Royal Society of Chemistry: 1H-Indole-2,5-dicarboxylic Acid Source: rsc.org URL:1

-

The Versatile Building Block: A Technical Guide to ... - Benchchem Source: benchchem.com URL:3

-

Application Notes and Protocols: Diethyl 1H-indole-2,5 ... - Benchchem Source: benchchem.com URL:4

Sources

reduction of ester groups in dimethyl 1H-indole-2,5-dicarboxylate

Application Note: Reduction of Dimethyl 1H-indole-2,5-dicarboxylate to 1H-indole-2,5-diyldimethanol

Introduction & Mechanistic Rationale

The reduction of ester groups on an indole core is a critical transformation in the synthesis of advanced pharmaceutical intermediates and bioactive alkaloids. Specifically, the conversion of dimethyl 1H-indole-2,5-dicarboxylate to 1H-indole-2,5-diyldimethanol requires a robust hydride source capable of fully reducing both the conjugated C2-ester and the aromatic C5-ester [1].

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation [2]. However, the indole scaffold presents a unique stoichiometric challenge. The pyrrolic nitrogen proton (NH) is weakly acidic (pKa ~16.2). Before any ester reduction occurs, LiAlH₄ will rapidly deprotonate the NH, evolving hydrogen gas and forming an indolide-aluminate complex [3].

Causality of Reagent Stoichiometry: Each ester group requires 2 equivalents of hydride (0.5 moles of LiAlH₄) for complete reduction to the primary alcohol. The initial deprotonation of the indole NH consumes an additional 1 equivalent of hydride (0.25 moles of LiAlH₄). Therefore, the theoretical minimum is 1.25 equivalents of LiAlH₄ per mole of starting material. In practice, to ensure rapid reaction kinetics and to overcome any adventitious moisture, a significant excess (3.0–4.0 equivalents) is employed [4].

Caption: Mechanistic pathway of LiAlH4-mediated ester reduction and NH deprotonation.

Quantitative Data & Reagent Stoichiometry

The following table outlines the optimized stoichiometry for a 1.0-gram scale reduction.

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| Dimethyl 1H-indole-2,5-dicarboxylate | 233.22 | 1.0 | 1.00 g (4.29 mmol) | Starting Material |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 4.0 | 0.65 g (17.16 mmol) | Reducing Agent |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | 25.0 mL | Solvent |

| Deionized Water (Quench Step 1) | 18.02 | - | 0.65 mL | Hydrolysis |

| 15% NaOH (aq) (Quench Step 2) | 40.00 | - | 0.65 mL | Aluminate Formation |

| Deionized Water (Quench Step 3) | 18.02 | - | 1.95 mL | Salt Precipitation |

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (gas evolution, precipitate formation) and analytical checkpoints are embedded to ensure success at each stage.

Phase 1: Preparation and Setup

-

Glassware Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon gas for 10 minutes. Rationale: LiAlH₄ reacts violently with moisture to form hydrogen gas and lithium hydroxide, which depletes the active reagent.

-

Reagent Suspension: Weigh 0.65 g of LiAlH₄ rapidly and transfer it to the flask. Add 15 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

Phase 2: Reaction Execution

-

Substrate Addition: Dissolve 1.00 g of dimethyl 1H-indole-2,5-dicarboxylate in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes using an addition funnel.

-

Self-Validation Checkpoint: Immediate bubbling (H₂ gas evolution) will occur upon addition. This visually confirms the deprotonation of the indole NH and verifies that the hydride is active.

-

-

Reduction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours.

-

TLC Monitoring: Quench a 50 µL aliquot in wet ethyl acetate and spot on a silica TLC plate (Eluent: 50% EtOAc in Hexanes). The starting material (high

) should be completely consumed, replaced by a highly polar baseline/low-

Phase 3: The Fieser Quench

Crucial Insight: Direct addition of aqueous acid to quench LiAlH₄ generates a thick, gelatinous aluminum hydroxide emulsion that traps the product and is nearly impossible to filter. The Fieser method circumvents this by forming a granular, easily filterable inorganic salt. 6. Cool the reaction mixture back to 0 °C. Dilute with an additional 10 mL of THF to reduce viscosity. 7. Step 1: Slowly add 0.65 mL of deionized water dropwise. (Caution: Vigorous exothermic reaction and H₂ evolution). 8. Step 2: Add 0.65 mL of 15% aqueous NaOH dropwise. 9. Step 3: Add 1.95 mL of deionized water. 10. Remove the ice bath and stir vigorously for 15–30 minutes until a white, granular precipitate forms and the THF layer becomes clear.

Phase 4: Isolation and Workup

-

Filter the mixture through a pad of Celite in a sintered glass funnel. Wash the filter cake thoroughly with hot EtOAc (3 × 20 mL) to ensure complete extraction of the highly polar diol from the inorganic salts.

-

Transfer the filtrate to a separatory funnel, wash with brine (20 mL), and dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to afford 1H-indole-2,5-diyldimethanol as a solid.

Caption: Step-by-step experimental workflow for the reduction and isolation of the indole diol.

Analytical Characterization (Expected)

To validate the structural integrity of the synthesized 1H-indole-2,5-diyldimethanol, the following spectroscopic markers should be observed:

-

¹H NMR (DMSO-d₆): Disappearance of the two distinct methyl ester singlets (~3.8–3.9 ppm). Appearance of two distinct methylene doublets (~4.5–4.6 ppm) and two hydroxyl triplets (~5.0–5.2 ppm) corresponding to the primary alcohols at C2 and C5. The indole NH will appear as a broad singlet >11.0 ppm.

-

Mass Spectrometry (ESI+): Expected

for [M+H]⁺ is 178.08 (Calculated for C₁₀H₁₁NO₂).

References

[1] "Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives", Academia.edu, URL:

[2] "Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents", Taylor & Francis Online, URL:[3] "The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride", ResearchGate, URL:

[4] "Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo", PMC, URL:

Application Note: Dimethyl 1H-indole-2,5-dicarboxylate as a Strategic Building Block for Pyrido[4',3':5,6]pyrimido[1,2-a]indole CK2 Inhibitors

Executive Summary

In modern drug discovery, the rapid assembly of complex, multi-fused heterocyclic scaffolds relies heavily on the strategic selection of bifunctional building blocks. Dimethyl 1H-indole-2,5-dicarboxylate (CAS: 1020718-77-7) has emerged as a highly versatile intermediate for the synthesis of tetracyclic kinase inhibitors[1]. This application note details the utility of this building block in constructing pyrido[4',3':5,6]pyrimido[1,2-a]indole derivatives—a novel class of potent Casein Kinase 2 (CK2) inhibitors with demonstrated in vivo antitumoral efficacy against colon adenocarcinoma, melanoma, and leukemia[2].

By leveraging the orthogonal reactivity of the indole N-H and the spatially distinct methyl ester groups, chemists can execute a streamlined Ullmann-type C-N coupling followed by an intramolecular cyclization cascade[2].

Mechanistic Rationale & Pathway Design

The architectural brilliance of using dimethyl 1H-indole-2,5-dicarboxylate lies in its inherent chemical orthogonality:

-

The N1-H Nucleophile: The indole nitrogen serves as the primary nucleophile for a copper-catalyzed Ullmann-type cross-coupling with an aryl halide (e.g., 3-bromoisonicotinamide)[2].

-

The C2-Methyl Ester: Positioned adjacent to the N1 atom, this ester acts as an electrophilic trap. Following the Ullmann coupling, it undergoes an intramolecular condensation with the primary amide of the newly attached pyridine ring, extruding methanol to form a central pyrimidone ring[2].

-

The C5-Methyl Ester: Spatially isolated from the primary reaction zone, the C5-ester remains intact throughout the high-temperature cascade. It serves as a latent carboxylic acid (eventually becoming the 9-position of the tetracycle) that is crucial for binding to the CK2 enzyme's active site[2].

Causality Behind Experimental Choices

To achieve the initial C-N bond formation, a catalytic system comprising CuI and Metformin Hydrochloride is utilized[2]. Metformin, a biguanide, acts as a strong

Cesium carbonate (Cs₂CO₃) is selected as the base. The indole N-H has a pKa of ~16.2. Cs₂CO₃ is sufficiently basic to generate the active indolide anion in polar aprotic solvents (DMF) but mild enough to prevent the premature saponification of the methyl esters, a side reaction that would inevitably occur if stronger bases like KOH or NaOtBu were employed[2].

Synthetic Workflow Visualization

Synthesis workflow of CK2 inhibitors from dimethyl 1H-indole-2,5-dicarboxylate.

Step-by-Step Experimental Protocols

Protocol A: Ullmann C-N Coupling to Fused Pyrimidone Core

This protocol is a self-validating system; analytical checkpoints are embedded to ensure mechanistic fidelity.

-

Preparation of the Catalytic Complex: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (0.5 mmol, 10 mol%) and Metformin Hydrochloride (1.0 mmol, 20 mol%)[2]. Purge the flask with N₂ for 5 minutes. Add anhydrous DMF (5 mL) and stir at room temperature for 15 minutes until a uniform catalytic suspension is formed.

-

Substrate Addition: To the suspension, add Dimethyl 1H-indole-2,5-dicarboxylate (5.0 mmol, 1.0 eq)[2], 3-bromoisonicotinamide (5.0 mmol, 1.0 eq)[2], and anhydrous Cs₂CO₃ (10.0 mmol, 2.0 eq)[2]. Add an additional 5 mL of DMF to wash down the walls of the flask.

-

Thermal Activation: Seal the flask under N₂ and heat the reaction mixture to 130 °C in a pre-heated oil bath for 8 hours[2].

-

Validation Checkpoint 1 (LC-MS): Aliquot 10 µL of the mixture, dilute in MeCN, and analyze. The disappearance of the indole starting material (m/z [M+H]⁺ 234.2) and the appearance of the intermediate methyl 1-(4-carbamoylpyridin-3-yl)-1H-indole-5-carboxylate (m/z [M+H]⁺ 340.1) validates successful C-N coupling.

-

-

Workup & in situ Cyclization: Cool the reaction to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts[2]. Concentrate the filtrate under reduced pressure. If cyclization to the pyrimidone is incomplete, resuspend the crude intermediate in a basic alcoholic solution (e.g., NaOMe/MeOH) and heat to 80 °C for 4 hours to drive the intramolecular amidation, yielding the tetracyclic 5-oxo-pyrido[4',3':5,6]pyrimido[1,2-a]indole-9-carboxylate.

Protocol B: Late-Stage Functionalization (Chlorination, SNAr, and Saponification)

-

Chlorination: Suspend the tetracyclic pyrimidone core (2.0 mmol) in neat POCl₃ (10 mL). Heat at reflux (105 °C) for 4 hours.

-

Validation Checkpoint 2 (IR/UV): Upon completion, carefully quench a micro-aliquot in ice water. IR spectroscopy should show the complete disappearance of the pyrimidone carbonyl stretch (~1660 cm⁻¹), confirming conversion to the 5-chloro derivative.

-

-

Nucleophilic Aromatic Substitution (SNAr): Concentrate the POCl₃ in vacuo. Dissolve the crude 5-chloro intermediate in anhydrous THF (10 mL). Add N,N-diisopropylethylamine (DIPEA, 6.0 mmol) and the desired amine (e.g., 3-chlorobenzylamine, 2.5 mmol). Stir at 60 °C for 12 hours.

-

Saponification: To the crude SNAr mixture, add 2M aqueous LiOH (5 mL) and MeOH (5 mL). Stir at room temperature for 6 hours to hydrolyze the C9-methyl ester. Acidify with 1M HCl to pH 4 to precipitate the final 5-((3-chlorobenzyl)amino)pyrido[4',3':5,6]pyrimido[1,2-a]indole-9-carboxylic acid[2].

Quantitative Data Presentation

The following table summarizes the stoichiometric rationale and expected outcomes for the critical Ullmann coupling step based on established literature parameters:

| Component | Function / Rationale | Concentration / Eq. | Expected Outcome / Impact |

| Dimethyl 1H-indole-2,5-dicarboxylate | Scaffold Building Block | 1.0 eq (5.0 mmol) | Provides the N-nucleophile and the C2-ester for subsequent ring closure. |

| 3-Bromoisonicotinamide | Electrophilic Coupling Partner | 1.0 eq (5.0 mmol) | Provides the aryl halide for Ullmann coupling and the amide for cyclization. |

| CuI | Transition Metal Catalyst | 0.1 eq (10 mol%) | Mediates the oxidative addition/reductive elimination cycle. |

| Metformin·HCl | Bidentate N,N-Ligand | 0.2 eq (20 mol%) | Stabilizes Cu(I), prevents disproportionation, and accelerates the reaction. |

| Cs₂CO₃ | Base | 2.0 eq (10.0 mmol) | Deprotonates the indole N-H without hydrolyzing the methyl esters. |

| DMF | Polar Aprotic Solvent | 0.5 M (10 mL) | Solubilizes the metal-ligand complex and stabilizes the transition state. |

References

- Source: googleapis.com (US Patent Application, July 17 2023)

- Title: Synthesis and characterization of highly efficient and recoverable Cu@MCM-41-(2-hydroxy-3-propoxypropyl)

- Title: Fe3O4 supported[Cu(II)(met)(pro-H)

- Title: Novachemistry Product Info: Dimethyl 1H-indole-2,5-dicarboxylate (CAS 1020718-77-7)

Sources

- 1. Novachemistry-product-info [novachemistry.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Synthesis and characterization of highly efficient and recoverable Cu@MCM-41-(2-hydroxy-3-propoxypropyl) metformin mesoporous catalyst and its uses in Ullmann type reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Derivatization of Dimethyl 1H-indole-2,5-dicarboxylate

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. Dimethyl 1H-indole-2,5-dicarboxylate represents a synthetically versatile starting material, featuring two distinct ester functionalities and a reactive indole core. The strategic modification of this core—at the N-1 position, the C-3 position, and the benzene ring—allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. This document provides an in-depth guide for researchers, outlining key derivatization strategies including N-alkylation, N-arylation, and electrophilic substitution (halogenation and nitration), followed by subsequent palladium-catalyzed cross-coupling reactions. Each section provides the scientific rationale behind the methodology, detailed experimental protocols, and expected outcomes based on established literature.

Introduction: The Versatility of the Indole-2,5-dicarboxylate Scaffold

The indole ring system is a privileged structure in drug discovery, valued for its ability to participate in various biological interactions. The dimethyl 1H-indole-2,5-dicarboxylate core offers multiple handles for chemical modification. The N-H proton is acidic and can be readily deprotonated to allow for N-functionalization. The benzene portion of the indole is susceptible to electrophilic aromatic substitution, and the ester groups at the C-2 and C-5 positions can be further modified (e.g., hydrolysis, amidation), although that is outside the scope of this guide. This strategic derivatization is crucial for developing structure-activity relationships (SAR) and creating novel molecular entities with therapeutic potential.

N-Functionalization of the Indole Nitrogen

Modification at the N-1 position is a primary strategy for altering the steric and electronic properties of the indole scaffold. This can profoundly impact a molecule's binding affinity, metabolic stability, and cell permeability.

N-Alkylation

Scientific Rationale: N-alkylation introduces alkyl groups to the indole nitrogen. This is typically achieved via an S_N2 reaction following deprotonation of the indole N-H. The choice of base and solvent is critical for reaction efficiency and selectivity, as overly harsh conditions can lead to side reactions. While traditional methods often use strong bases and hazardous alkyl halides, modern protocols favor milder conditions and greener reagents like dimethyl carbonate.[1][2] The use of polar aprotic solvents like DMF or DMSO is known to favor N-alkylation over potential C-alkylation by effectively solvating the cation of the indole salt.[3]

Detailed Experimental Protocol: N-Benzylation

-

Preparation: To a solution of dimethyl 1H-indole-2,5-dicarboxylate (1.0 equiv) in anhydrous dimethylformamide (DMF, 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv).

-

Reagent Addition: Add benzyl bromide (1.2 equiv) to the suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired N-benzyl indole derivative.

Table 1: Representative Conditions for N-Alkylation of Indole-2-carboxylates

| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield | Reference |

|---|---|---|---|---|---|

| Allyl Bromide | aq. KOH | Acetone | 20 | >90% | [4] |

| Benzyl Bromide | aq. KOH | Acetone | 20 | >90% | [4] |

| Dimethyl Carbonate | DBU | Neat | 128 | ~95% | [2] |

| Iodomethane | K-salt | DMSO | Room Temp | High |[3] |

Caption: General experimental workflow for the N-alkylation of indoles.

N-Arylation via Buchwald-Hartwig Amination

Scientific Rationale: The formation of a C(aryl)-N bond is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that joins an amine (in this case, the indole nitrogen) with an aryl halide or triflate.[5] This method is highly valued for its broad substrate scope and functional group tolerance.[6][7] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the indole, coordination, and subsequent reductive elimination to form the N-aryl indole and regenerate the Pd(0) catalyst.

Detailed Experimental Protocol: N-Phenylation

-

Preparation: To an oven-dried Schlenk tube, add dimethyl 1H-indole-2,5-dicarboxylate (1.0 equiv), iodobenzene (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

-

Catalyst System: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

-

Solvent Addition: Add anhydrous toluene (or dioxane) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the N-phenylated product.

Sources

- 1. US20040059131A1 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 2. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]

- 7. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

Application Note: Dimethyl 1H-indole-2,5-dicarboxylate in the Synthesis of Protein Kinase CK2 Inhibitors

Introduction to the Scaffold in Drug Discovery

Dimethyl 1H-indole-2,5-dicarboxylate (CAS: 1020718-77-7) is a highly versatile bifunctional building block in medicinal chemistry. Its unique substitution pattern provides a rigid, electron-rich indole core equipped with two orthogonal ester handles. Recently, this compound has emerged as the critical starting material for the synthesis of pyrido[4',3':5,6]pyrimido[1,2-a]indole derivatives—a novel class of potent, ATP-competitive inhibitors of Protein Kinase CK2 (Casein Kinase 2) [1].

The strategic advantage of using dimethyl 1H-indole-2,5-dicarboxylate lies in its dual-ester functionality:

-

The 2-carboxylate ester establishes the necessary electronic environment and geometric proximity for a cascade cyclization with pyridine derivatives, forming the central pyrimido ring.

-

The 5-carboxylate ester serves as a versatile handle for late-stage diversification (e.g., saponification followed by amidation), allowing medicinal chemists to fine-tune the pharmacokinetic properties and solvent-exposed interactions within the target kinase.

Mechanistic Rationale: Targeting Protein Kinase CK2

Protein Kinase CK2 is a constitutively active, highly pleiotropic serine/threonine kinase that is significantly overexpressed in a wide variety of human malignancies, including breast cancer, colon adenocarcinoma, and leukemia [2]. It plays a master regulatory role in cell survival by suppressing apoptosis and promoting uncontrolled cellular proliferation.

The ATP-binding site of CK2 is uniquely smaller than that of most other kinases due to the presence of bulky hydrophobic residues (such as Val66 and Ile174) [3]. The rigid, planar tetracyclic pyrido-pyrimido-indole scaffold—derived directly from the cyclization of dimethyl 1H-indole-2,5-dicarboxylate—is structurally optimized to perfectly occupy this restricted ATP-binding pocket, providing high selectivity and potent kinase inhibition.

Mechanism of CK2 inhibition by indole-derived pyrido-pyrimido-indoles.

Synthetic Methodology: Cu-Catalyzed Cascade Cyclization

The conversion of dimethyl 1H-indole-2,5-dicarboxylate into the tetracyclic CK2 inhibitor core relies on a highly efficient, one-pot Ullmann-type C-N cross-coupling followed by an intramolecular cyclization [1].

Causality in Reagent Selection:

-

Copper(I) Iodide (CuI): Serves as the primary transition metal catalyst for the cross-coupling between the indole nitrogen and the aryl bromide.

-

Metformin Hydrochloride: Acts as an inexpensive, highly effective

-bidentate ligand. It stabilizes the Cu(I) oxidation state, prevents disproportionation, and increases the solubility of the catalytic complex in the organic solvent, significantly accelerating the reaction. -

Cesium Carbonate (Cs₂CO₃): A base strong enough to neutralize the HCl from metformin and deprotonate both the indole NH (pKa ~16) and the amide NH, driving the catalytic cycle forward.

Step-by-step synthetic workflow for the cascade cyclization reaction.

Protocol 1: Synthesis of the Pyrido[4',3':5,6]pyrimido[1,2-a]indole Core

-

Reagent Assembly: In an oven-dried Schlenk flask, combine dimethyl 1H-indole-2,5-dicarboxylate (5.0 mmol), 3-bromoisonicotinamide (5.0 mmol), CuI (0.5 mmol, 10 mol%), metformin hydrochloride (1.0 mmol, 20 mol%), and Cs₂CO₃ (10.0 mmol).

-

Solvent Addition: Evacuate and backfill the flask with inert N₂ gas three times to prevent catalyst oxidation. Add anhydrous DMF (10 mL) via syringe.

-

Cascade Reaction: Heat the vigorously stirring mixture to 130°C for 8 hours.

-

Self-Validation Check: Monitor the reaction via LC-MS or TLC. The complete consumption of the indole starting material indicates the successful formation of the intermediate, which spontaneously cyclizes under these thermal conditions.

-

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc, 20 mL) to precipitate the inorganic cesium and copper salts.

-

Filtration & Purification: Filter the suspension through a pad of Celite to remove solids. Concentrate the filtrate under reduced pressure. Purify the resulting residue via silica gel flash chromatography to afford the pure tetracyclic core.

Biological Evaluation & Quantitative Data

Derivatives synthesized from this scaffold exhibit remarkable anti-tumoral properties. To validate the efficacy of the synthesized compounds, a standardized in vitro kinase assay is required.

Protocol 2: In Vitro CK2 Kinase Inhibition Assay

-

Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.1 mM EGTA.

-

Enzyme Incubation: Incubate 10 ng of recombinant human CK2 enzyme with varying concentrations of the synthesized inhibitor (serial dilutions from 0.1 nM to 10 µM) in a 96-well plate for 15 minutes at 30°C.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µM ATP and 100 µM of a CK2-specific substrate peptide (e.g., RRRDDDSDDD).

-

Quantification: After 30 minutes, quantify ATP depletion using a luminescent kinase assay kit (e.g., Kinase-Glo®). Calculate the IC₅₀ using non-linear regression analysis of the luminescence signal versus inhibitor concentration.

Data Presentation: Pharmacological Profile

The following table summarizes the benchmark quantitative data for optimized derivatives derived from the dimethyl 1H-indole-2,5-dicarboxylate scaffold [1].

| Parameter | Experimental Model / Assay | Efficacy / Value | Clinical Significance |

| In Vitro Potency | Recombinant CK2 Kinase Assay | IC₅₀ < 50 nM | Demonstrates high binding affinity to the restricted ATP pocket. |

| In Vivo Efficacy | Colon C38 Adenocarcinoma (Mouse) | T/C > 200% (25-50 mg/kg i.p.) | Significant tumor growth inhibition and extended survival. |

| In Vivo Efficacy | B16 Melanoma (Mouse) | T/C > 200% (25-50 mg/kg i.p.) | Indicates broad-spectrum activity against aggressive solid tumors. |

| In Vivo Efficacy | Leukemia P388 (Mouse) | T/C > 200% (25-50 mg/kg i.p.) | Strong systemic anti-proliferative effect against hematological cancers. |

(Note: T/C represents the median survival time of the Treated group divided by the Control group, expressed as a percentage. A T/C > 125% is generally considered active).

Conclusion

Dimethyl 1H-indole-2,5-dicarboxylate is a critical enabler in the discovery of next-generation multikinase and specific CK2 inhibitors. By leveraging its dual-ester functionality and robust indole core, medicinal chemists can execute highly efficient cascade cyclizations to access complex, bio-active tetracyclic scaffolds. The resulting pyrido[4',3':5,6]pyrimido[1,2-a]indole derivatives represent a highly promising therapeutic avenue for drug-resistant and aggressive malignancies.

References

- United States Patent US11858934B1 - Substituted pyrido[4',3':5,6]pyrimido[1,2-a]indoles as CK2 inhibitors Source: Googleapis / US Patent Office URL

- Antitumor Activity of Pyridocarbazole and Benzopyridoindole Derivatives that Inhibit Protein Kinase CK2 Source: Cancer Research / ResearchGate URL

- CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines Source: MDPI Molecules URL

synthesis of novel heterocyclic compounds from dimethyl 1H-indole-2,5-dicarboxylate

Development of Potent CK2 Inhibitors from Dimethyl 1H-Indole-2,5-Dicarboxylate

Scientific Rationale & Executive Summary

Protein kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in numerous malignancies, making it a critical target in oncology drug development. This application note outlines a highly efficient, convergent synthetic workflow to generate novel pyrido[4',3':5,6]pyrimido[1,2-a]indole-9-carboxylic acid derivatives. By utilizing dimethyl 1H-indole-2,5-dicarboxylate as the primary scaffold, researchers can leverage orthogonal reactivity at the N1, C2, and C5 positions to rapidly assemble complex, multi-ring pharmacophores capable of potent CK2 inhibition[1].

Mechanistic Overview: Causality in Experimental Design

The synthesis of these complex heterocycles is not merely a sequence of reactions, but a carefully orchestrated cascade of chemoselective transformations.

-

Scaffold Selection (Dimethyl 1H-indole-2,5-dicarboxylate): The diester functionalization is strategically chosen. The N-H bond is primed for arylation. The C2-methyl ester is perfectly positioned for a subsequent intramolecular amidation with an ortho-amide group, driving ring closure. The C5-methyl ester acts as a robust protecting group that survives the cyclization and chlorination steps, only to be hydrolyzed at the final stage to yield the active carboxylic acid required for CK2 active-site binding[1].

-

Ligand-Accelerated Ullmann C-N Coupling: Traditional Ullmann couplings require harsh conditions that often degrade sensitive heterocycles. By introducing metformin hydrochloride as an N,N-bidentate ligand, the Cu(I) catalytic species is stabilized against disproportionation. This lowers the activation energy for the oxidative addition of 3-bromoisonicotinamide, allowing the reaction to proceed smoothly at 130°C and ensuring high fidelity in the C-N bond formation[1].

-

Thermodynamic Sinks in Cyclization & Chlorination: The intramolecular cyclization yields a highly stable, insoluble oxo-intermediate. This precipitation acts as a self-validating thermodynamic sink, driving the equilibrium forward. Subsequent treatment with thionyl chloride (SOCl2) converts the lactam-like carbonyl into an electrophilic imidoyl chloride, simultaneously aromatizing the pyrimido ring and activating the C5 position for late-stage Nucleophilic Aromatic Substitution (SNAr)[1].

Synthetic Workflow Visualization

Workflow for the synthesis of pyrido[4',3':5,6]pyrimido[1,2-a]indole CK2 inhibitors.

Detailed Experimental Protocols

Protocol A: Ligand-Accelerated Ullmann C-N Coupling

Objective: Synthesis of the methyl 1-(4-carbamoylpyridin-3-yl)-1H-indole-5-carboxylate intermediate.

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add dimethyl 1H-indole-2,5-dicarboxylate (5.0 mmol), 3-bromoisonicotinamide (5.0 mmol), CuI (0.5 mmol, 10 mol%), metformin hydrochloride (1.0 mmol, 20 mol%), and Cs2CO3 (10.0 mmol)[1].

-

Solvent Addition: Evacuate and backfill the flask with N2 three times. Add anhydrous DMF (10 mL) via syringe.

-

Reaction: Heat the vigorously stirring suspension to 130°C for 8 hours under an N2 atmosphere.

-

Self-Validation & Workup: The reaction progress is visually indicated by a color shift to a deep brown solution. Cool to room temperature and dilute with EtOAc (20 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the copper catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue via flash column chromatography (silica gel, EtOAc/Hexane gradient) to afford the N-arylated intermediate.

Protocol B: Intramolecular Cyclization and Chlorination

Objective: Formation of the activated methyl 5-chloropyrido[4',3':5,6]pyrimido[1,2-a]indole-9-carboxylate.

-

Cyclization: Dissolve the intermediate from Protocol A in CH2Cl2. Treat with N-iodosuccinimide (NIS) to facilitate oxidative ring closure. Wash the reaction mixture with a solution of Na2SO3, extract with CH2Cl2, dry over anhydrous Na2SO4, and evaporate to yield the 6-oxo-5,6-dihydro precursor[1].

-

Chlorination: Suspend the crude oxo-intermediate in anhydrous CHCl3. Slowly add thionyl chloride (SOCl2) (3.0 eq) dropwise at 0°C.

-

Heating: Reflux the mixture for 4 hours. The suspension will gradually clear as the highly soluble imidoyl chloride forms.

-

Isolation: Concentrate the mixture in vacuo to remove excess SOCl2. Crystallize the residue from CH2Cl2/Hexane to provide the pure 5-chloro derivative. Note: This intermediate is moisture-sensitive and should be stored under inert gas and used promptly.

Protocol C: SNAr Diversification and Hydrolysis

Objective: Generation of the final library of 5-substituted aminopyrido[4',3':5,6]pyrimido[1,2-a]indole-9-carboxylic acids.

-

SNAr Reaction: Dissolve the 5-chloro intermediate (1.0 mmol) in anhydrous DMF (5 mL). Add the desired amine (e.g., 3-chlorobenzylamine for Compound 10, or N,N-diethylethylenediamine for Compound 11) (2.5 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol). Stir at 80°C until TLC indicates complete consumption of the starting material.

-

Hydrolysis: Cool the mixture and add 2M aqueous NaOH (3 mL) and MeOH (3 mL). Stir at 60°C for 2 hours to hydrolyze the C9-methyl ester.

-

Precipitation: Cool to 0°C and carefully acidify with 1M HCl to pH 4-5. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the final CK2 inhibitor[1].

Quantitative Data: Biological Evaluation

The synthesized compounds exhibit potent in vitro and in vivo activity against various cancer models by selectively inhibiting the CK2 enzyme[1]. The table below summarizes the biological efficacy of key derivatives.

| Compound ID | Substitution at C5 Position | Target / Cell Line | Efficacy Metric | Exposure / Dose |

| Compound 10 | 3-chlorobenzylamino | MDA-MB-231 (Breast Cancer) | IC50 = 5.5 µM | 96 hours |

| Compound 11 | 2-(diethylamino)ethylamino | General Cancer Cell Lines | IC50 = 6.9 µM | 96 hours |

| In Vivo Panel | Various (Pooled Data) | Colon C38 Adenocarcinoma | T/C > 200% | 25-50 mg/kg (i.p.) |

| In Vivo Panel | Various (Pooled Data) | B16 Melanoma & P388 Leukemia | T/C > 200% | 25-50 mg/kg (i.p.) |

Table 1: Summary of in vitro cytotoxicity and in vivo anti-tumoral properties of synthesized pyrido[4',3':5,6]pyrimido[1,2-a]indole-9-carboxylic acid derivatives.

References

- Source: Googleapis.com (Patent Data Archive)

Sources

Application Note: Synthesis of Indole-2,5-dicarboxylates via a Tandem Leimgruber-Batcho and Directed ortho-Lithiation Strategy

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodologies, and in-process validation for complex indole functionalization.

Strategic Rationale & Mechanistic Causality

Indole-2,5-dicarboxylates are highly sought-after scaffolds in medicinal chemistry, serving as rigid, bifunctional pharmacophores in the development of antiviral, anticancer, and anti-inflammatory agents[1]. However, constructing this specific substitution pattern presents a distinct synthetic challenge.

The Causality of Method Selection: The classical Leimgruber-Batcho (LB) indole synthesis is one of the most robust and scalable methods for constructing the indole core from ortho-nitrotoluenes, favored over the Fischer indole synthesis for its mild conditions and functional group tolerance[2]. The reaction proceeds via the condensation of an o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine intermediate, followed by reductive cyclization.

Because the C2 carbon of the resulting indole is derived exclusively from the formamide acetal, the LB synthesis inherently yields indoles that are unsubstituted at the C2 position. Attempting to modify the LB condensation with an

-

Core Construction: High-yielding LB synthesis of an indole-5-carboxylate core starting from methyl 4-methyl-3-nitrobenzoate[3].

-

C2-Functionalization: N-protection followed by Directed ortho-Lithiation (DoM) at the C2 position and subsequent electrophilic trapping with a chloroformate.

This approach ensures high modularity, scalability, and absolute regiocontrol.

Reaction Pathway & Workflow

Caption: Tandem workflow combining Leimgruber-Batcho cyclization and C2-directed ortho-lithiation.

Experimental Protocols & Self-Validating Systems

Protocol A: Enamine Formation (Leimgruber-Batcho Step 1)

Objective: Condensation of the activated benzylic methyl group with DMFDMA.

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N

), dissolve methyl 4-methyl-3-nitrobenzoate (1.0 eq, 10 mmol) in anhydrous DMF (0.5 M). -

Reagent Addition: Add DMFDMA (1.5 eq, 15 mmol) and catalytic pyrrolidine (0.1 eq, 1 mmol).

-

Causality Note: Pyrrolidine acts as a nucleophilic catalyst. It exchanges with DMFDMA to form a more reactive aminal intermediate, which drastically accelerates the condensation with the weakly acidic benzylic protons of the nitrotoluene[2].

-

-

Reaction: Heat the mixture to 110 °C for 4–6 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active) should cleanly convert to a deep-red/purple spot representing the highly conjugated enamine.

-

Workup: Remove DMF under high vacuum. The crude dark red solid (methyl 3-nitro-4-(2-(pyrrolidin-1-yl)vinyl)benzoate) can be used directly in the next step to avoid hydrolytic degradation.

Protocol B: Reductive Cyclization (Leimgruber-Batcho Step 2)

Objective: Reduction of the nitro group to an aniline, triggering spontaneous intramolecular cyclization and elimination of the amine to form methyl 1H-indole-5-carboxylate[3].

-

Setup: Dissolve the crude enamine in a mixture of THF/MeOH (1:1, 0.2 M).

-

Reduction: Add 10% Pd/C (10 wt%). Purge the flask with H

gas (balloon pressure). -

Reaction: Stir vigorously at room temperature for 6–8 hours.

-

Validation (Self-Validating Marker): The deep red color of the enamine will completely dissipate, yielding a pale yellow solution.

H NMR of a crude aliquot will show the disappearance of the vinylic doublets ( -

Workup: Filter through a pad of Celite to remove the Pd/C catalyst. Concentrate and purify via flash chromatography to yield methyl 1H-indole-5-carboxylate.

Protocol C: N-Protection and C2-Lithiation/Carboxylation

Objective: Install the C2-carboxylate via Directed ortho-Lithiation (DoM).

-

N-Protection: React methyl 1H-indole-5-carboxylate with Boc

O (1.2 eq) and DMAP (0.1 eq) in CH-

Causality Note: The bulky, electron-withdrawing N-Boc group serves a dual purpose: it prevents unwanted N-alkylation/acylation and directs the subsequent lithiation exclusively to the C2 position by coordinating the lithium cation.

-

-

Lithiation: Dissolve the N-Boc indole intermediate in anhydrous THF (0.1 M) and cool to -78 °C. Dropwise add Lithium Diisopropylamide (LDA, 1.2 eq). Stir for 1 hour at -78 °C to ensure complete deprotonation.

-

Electrophilic Trapping: Add methyl chloroformate (ClCO

Me, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours. -

Deprotection: Quench with saturated NH

Cl and extract with EtOAc. Treat the concentrated crude with TFA/CH -

Final Validation:

H NMR will confirm success via the loss of the C2-H proton (

Quantitative Data: Optimization of Reductive Cyclization

To optimize the reductive cyclization (Protocol B), various reducing conditions can be employed depending on scalability, available equipment, and functional group tolerance. The table below summarizes the quantitative expectations for the enamine reduction step.

| Reduction Method | Catalyst/Reagents | Conditions | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | 10% Pd/C, H | THF/MeOH, RT, 6 h | 85–92% | Cleanest reaction profile; simple workup (Celite filtration)[2]. | Fire hazard at scale; expensive noble metal catalyst. |

| Transfer Hydrogenation | Raney Ni, N | MeOH, 0 °C to RT, 2 h | 80–88% | Rapid reduction; bypasses the need for pressurized H | Raney Ni is highly pyrophoric and requires careful handling. |

| Metal-Acid Reduction | Fe powder, AcOH | Toluene/AcOH, 80 °C, 4 h | 70–75% | Highly scalable; inexpensive reagents; tolerates halogen substituents. | Messy heterogeneous workup; requires basic neutralization. |

References

- Indole Synthesis: A Review and Medicinal Uses of Their Derivatives International Journal of Pharmaceutical Sciences and Research URL

- Organic & Biomolecular Chemistry (RSC Publishing)

- Side chain modifications of (indol-3-yl)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Dimethyl 1H-indole-2,5-dicarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol repository to assist researchers and drug development professionals in optimizing the synthesis of dimethyl 1H-indole-2,5-dicarboxylate (CAS: 1020718-77-7).

This functionalized indole scaffold is a critical building block in medicinal chemistry, particularly in the development of allosteric modulators and antitumor agents[1]. However, its synthesis is notoriously prone to low yields due to ester hydrolysis, incomplete cyclization, and polymerization side-reactions. This guide focuses on the two most robust synthetic routes: the Hemetsberger-Knittel indole synthesis and the Fischer Indole Synthesis .

Part 1: Troubleshooting Guide & FAQs

Q1: My overall yield using the Hemetsberger-Knittel route is consistently below 30%. How can I improve the cyclization step?

A: The bottleneck in the Hemetsberger-Knittel synthesis is almost always the thermolytic cyclization of the vinyl azide intermediate (methyl (Z)-2-azido-3-(4-(methoxycarbonyl)phenyl)acrylate). Upon heating, the azide extrudes nitrogen gas to form a highly reactive singlet nitrene.

-

The Causality: If the reaction concentration is too high, these nitrenes will undergo intermolecular cross-linking, resulting in intractable polymeric tars rather than the desired intramolecular electrophilic aromatic substitution (cyclization).

-